2-Amino-1-(2-fluorophenyl)ethanone
Overview
Description
“2-Amino-1-(2-fluorophenyl)ethanone” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as “1-(2-Fluorophenyl)ethanone” and is a solid at room temperature .
Molecular Structure Analysis
The molecular weight of “2-Amino-1-(2-fluorophenyl)ethanone” is 153.16 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 2 .
Physical And Chemical Properties Analysis
“2-Amino-1-(2-fluorophenyl)ethanone” is a solid at room temperature . It has a molecular weight of 189.614g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 2 .
Scientific Research Applications
Synthesis Applications
Novel Schiff Bases Synthesis 2-Amino-1-(2-fluorophenyl)ethanone derivatives have been utilized in the synthesis of novel Schiff bases. These compounds are synthesized using Gewald synthesis technique and treated with 1,3-disubstituted pyrazole-4-carboxaldehyde. The resultant Schiff bases exhibit significant antimicrobial activity, making them valuable in the field of medicinal chemistry (Puthran et al., 2019).
Coupling for Pyrazolopyridines Synthesis The compound has been used in a three-component coupling reaction for synthesizing pyrazolo[3,4-b]pyridines, indicating its versatility in preparing various bicyclic systems like thieno[3,2-b]pyridines and pyrrolo[3,2-b]pyridines. This method's adaptability makes it suitable for creating combinatorial libraries in drug discovery (Almansa et al., 2008).
Enantioselective Synthesis in Drug Development Enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in developing a CCR5 chemokine receptor antagonist against HIV, involves 2-Amino-1-(2-fluorophenyl)ethanone. This showcases the compound's significance in synthesizing intermediates for crucial medicinal applications (Author not listed, 2022).
Isotope Labeling in Drug Metabolism Studies
Stable Isotope Labeling for Metabolites Identification In drug metabolism studies, stable isotope labeling of 2-amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone, a compound related to 2-Amino-1-(2-fluorophenyl)ethanone, is used. This method facilitates the identification of polar metabolites in complex biological matrices, illustrating the compound's role in enhancing analytical methodologies in pharmacokinetics (Huskey et al., 2016).
Safety And Hazards
“2-Amino-1-(2-fluorophenyl)ethanone” is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-amino-1-(2-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAXANGVOLTRLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535006 | |
Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2-fluorophenyl)ethanone | |
CAS RN |
736887-62-0 | |
Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.